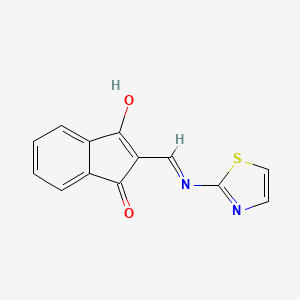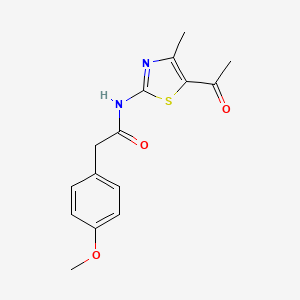![molecular formula C19H15N3O5S B2969868 Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate CAS No. 477326-73-1](/img/structure/B2969868.png)
Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, carbamoylamino, and carboxylate ester groups would likely have significant effects on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure . Without specific data, it’s difficult to provide a detailed analysis of these properties for this compound.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Zwitterionic salts derived from reactions involving nitrophenyl compounds have shown effectiveness as organocatalysts in transesterification reactions, suggesting potential utility in synthesizing esters from alcohols and methyl carboxylates under specific conditions (Ishihara, Niwa, & Kosugi, 2008). This work highlights the role of nitrophenyl derivatives in facilitating organic transformations, which could be relevant for the chemical modification or synthesis of complex molecules including those related to Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate.
Nitration and Functionalization of Thiophenes
The study of nitration reactions of methyl-3-hydroxythiophene-2-carboxylate to produce nitro derivatives provides insights into the functionalization of thiophene molecules. This process is critical for creating compounds with specific electronic and structural properties for further chemical synthesis or material science applications (Barker, Huddleston, Wood, & Burkitt, 2001).
Structural Characterization and Chemical Studies
Detailed structural and quantum chemical studies on various nitrophenyl derivatives have revealed insights into their geometric parameters, optical properties, and molecular stability. Such research underscores the importance of these compounds in understanding the relationship between molecular structure and function, potentially guiding the development of new materials or pharmaceuticals (Khalid et al., 2020).
Arylation Techniques and Derivative Synthesis
The arylation of uracil derivatives using nitrophenyl compounds highlights a method for introducing aromatic groups into heterocyclic compounds. This technique is valuable for the synthesis of biologically active molecules and could be applicable to the manipulation or functionalization of Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate for specific scientific purposes (Gondela & Walczak, 2006).
Potential Antitumor Applications
Research into Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate derivatives, including those with nitrophenyl groups, as potential antitumor agents provides a foundation for exploring the therapeutic applications of similar compounds. Although specific studies directly on Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate were not found, this area of research indicates a broader interest in the medical and pharmacological potentials of chemically complex thiophenes (Anderson & Mulumba, 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-27-18(23)17-15(11-16(28-17)12-5-3-2-4-6-12)21-19(24)20-13-7-9-14(10-8-13)22(25)26/h2-11H,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKWLRVUGDDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


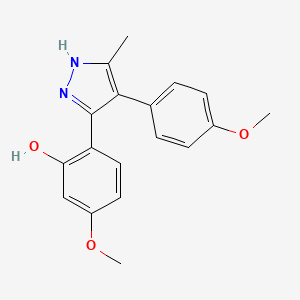

![N-Methyl-N-[4-(morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2969791.png)
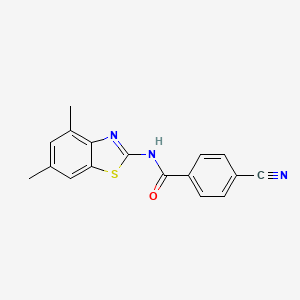

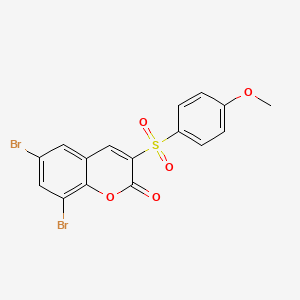
![2,5-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2969797.png)
![4-[2-(Tert-butoxy)-2-oxoethyl]oxane-4-carboxylic acid](/img/structure/B2969798.png)
![4-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2969799.png)


